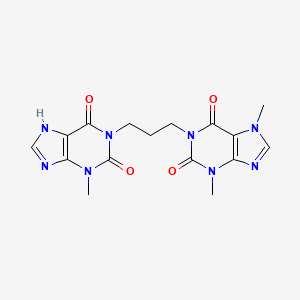

Bisdionin F

Description

Propriétés

Numéro CAS |

917877-86-2 |

|---|---|

Formule moléculaire |

C16H18N8O4 |

Poids moléculaire |

386.37 g/mol |

Nom IUPAC |

3,7-dimethyl-1-[3-(3-methyl-2,6-dioxo-7H-purin-1-yl)propyl]purine-2,6-dione |

InChI |

InChI=1S/C16H18N8O4/c1-20-8-19-12-10(20)14(26)24(16(28)22(12)3)6-4-5-23-13(25)9-11(18-7-17-9)21(2)15(23)27/h7-8H,4-6H2,1-3H3,(H,17,18) |

Clé InChI |

PUHJHZQYIBJCSQ-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C |

SMILES canonique |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bisdionin F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bisdionin F: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdionin F is a synthetic, cell-permeable small molecule that has garnered significant interest in the field of immunology and drug discovery for its potent and selective inhibitory activity against human Acidic Mammalian Chitinase (B1577495) (hAMCase).[1][2] AMCase is a key enzyme implicated in the pathogenesis of T-helper 2 (Th2) cell-mediated inflammatory diseases, such as asthma and allergic inflammation.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

This compound is a purine-based compound, structurally characterized as the N7-de-methylated derivative of Bisdionin C.[4] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,7-Dimethyl-1-[3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl)-propyl]-3,7-dihydro-purine-2,6-dione |

| CAS Number | 917877-86-2[1][2][5] |

| Chemical Formula | C₁₆H₁₈N₈O₄[1] |

| SMILES | CN1C=N C2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C |

| InChI Key | PUHJHZQYIBJCSQ-UHFFFAOYSA-N[1][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 386.37 g/mol [1] |

| Appearance | Off-white powder[5][6] |

| Solubility | Soluble in DMSO (5 mg/mL)[2] |

| Storage | Store at 2-8°C, protect from light. OK to freeze.[2][6] |

Biological Activity and Mechanism of Action

This compound is a selective and competitive inhibitor of human Acidic Mammalian Chitinase (hAMCase).[2][4][6] AMCase is an enzyme that is upregulated in response to Th2 cytokines, particularly Interleukin-13 (IL-13), in epithelial cells and macrophages during allergic inflammation.[1][7] By inhibiting AMCase, this compound modulates the inflammatory response in the airways.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ | Kᵢ | Selectivity |

| Human AMCase (hAMCase) | 0.92 µM[2][5] | 0.42 µM[2][6] | >20-fold vs hCHIT1[2] |

| Mouse AMCase (mAMCase) | 2.2 µM[2][5] | - | - |

| Human Chitotriosidase (hCHIT1) | 17 µM[4][5] | - | - |

The proposed signaling pathway illustrates the role of AMCase in allergic inflammation and the point of intervention for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of key intermediates followed by their coupling and a final deprotection step.

Detailed Methodology:

-

Synthesis of 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (Intermediate A): Theobromine is reacted with an excess of 1,3-dibromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation. The product is then purified using column chromatography.

-

Synthesis of 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Intermediate B): 3-Methyl-1H-purine-2,6(3H,7H)-dione is protected at the N7 position using 4-methoxybenzyl chloride in the presence of a base. This protecting group is stable under the subsequent alkylation conditions and can be removed under acidic conditions.

-

Coupling and Deprotection: Intermediate A and Intermediate B are reacted together in an alkylation reaction to form the protected this compound precursor. The final step involves the removal of the 4-methoxybenzyl protecting group using a strong acid, such as trifluoroacetic acid, to yield this compound. The final product is purified by recrystallization or column chromatography.

In Vitro Chitinase Activity Assay

This protocol is used to determine the inhibitory concentration (IC₅₀) of this compound against AMCase.[2]

Detailed Methodology:

-

Reagents:

-

Recombinant human or mouse AMCase.

-

This compound stock solution in DMSO.

-

Assay Buffer: 100 mM citric acid, 200 mM sodium phosphate, pH 5.2.

-

Substrate: 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside.

-

Stop Solution: 0.5 M sodium carbonate/bicarbonate buffer, pH 10.6.

-

-

Procedure:

-

In a 96-well plate, add recombinant AMCase and varying concentrations of this compound to the assay buffer. Include a control with DMSO vehicle.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the reaction mixture for 10 minutes at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence using a plate reader with excitation at 360 nm and emission at 450 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vivo Murine Model of Allergic Airway Inflammation

This protocol describes the use of an ovalbumin (OVA)-induced allergic airway inflammation model in mice to evaluate the in vivo efficacy of this compound.[3]

Detailed Methodology:

-

Animal Model: BALB/c mice are commonly used for this model.

-

Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum).

-

Challenge: On days 21, 22, and 23, mice are challenged with an intranasal or aerosolized solution of OVA to induce airway inflammation.

-

Treatment: this compound (e.g., at doses of 1 and 5 mg/kg) or vehicle is administered i.p. prior to each OVA challenge.

-

Outcome Measures (24 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using a hemocytometer or automated cell counter after cytocentrifugation and staining.

-

Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine (B1211447) is measured using techniques such as whole-body plethysmography or invasive measurement of lung resistance and compliance.

-

Lung Tissue Analysis: Lung tissue is harvested for histological examination (e.g., H&E and PAS staining for inflammation and mucus production) and to measure chitinase activity in lung homogenates.

-

Conclusion

This compound is a valuable research tool for investigating the role of acidic mammalian chitinase in allergic and inflammatory diseases. Its selectivity and in vivo efficacy make it a promising lead compound for the development of novel therapeutics for conditions such as asthma. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this potent AMCase inhibitor.

References

- 1. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of mammalian chitinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]

- 6. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]

- 7. Chitinases and Chitinase-Like Proteins in Obstructive Lung Diseases – Current Concepts and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

Bisdionin F: A Technical Guide to its Mechanism of Action on Acidic Mammalian Chitinase (AMCase)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Bisdionin F, a selective and competitive inhibitor of Acidic Mammalian Chitinase (AMCase), an enzyme implicated in the pathophysiology of allergic airway inflammation and asthma. This document details the molecular interactions, inhibition kinetics, and the experimental protocols used to elucidate its inhibitory activity. All quantitative data are summarized for clarity, and key experimental workflows and molecular interactions are visualized using diagrams.

Introduction

Acidic Mammalian Chitinase (AMCase) is a family 18 glycosyl hydrolase that has emerged as a significant therapeutic target for inflammatory and allergic diseases, particularly asthma. It is expressed in the lung and gastrointestinal tract and is upregulated in response to Th2-mediated inflammation. This compound, a synthetic bis-dionin compound, has been identified as a potent and selective inhibitor of AMCase. Understanding its precise mechanism of action is crucial for the development of novel anti-inflammatory therapeutics.

Mechanism of Action of this compound on AMCase

This compound acts as a competitive inhibitor of AMCase, meaning it directly competes with the natural substrate, chitin, for binding to the active site of the enzyme. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum reaction velocity (Vmax).

Inhibition Kinetics

The inhibitory potency of this compound against human and murine AMCase has been quantified through various enzymatic assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Species | Reference |

| Ki | 420 ± 10 nM | Human | [1] |

| IC50 | 0.92 µM | Human | |

| IC50 | 2.2 ± 0.2 µM | Murine | [2] |

| Selectivity | ~20-fold over hCHIT1 | Human | [1] |

Table 1: Quantitative Inhibition Data for this compound against AMCase

Molecular Interactions and Binding Site

The co-crystal structure of human AMCase in complex with this compound has been resolved at 2.25 Å, providing detailed insights into the binding interactions.[1][2] this compound occupies the -1, -2, and -3 subsites of the AMCase active site cleft. The key interactions are:

-

Hydrogen Bonding: A crucial hydrogen bond is formed between the N7 atom of the xanthine (B1682287) ring of this compound and the side chain of Asp138, which adopts an "up" conformation upon inhibitor binding.[2] This interaction also involves the catalytic acid, Glu140.[2] Additional hydrogen bonds are formed between the inhibitor and the backbone nitrogen of Trp99 and the hydroxyl group of Tyr212.

-

Hydrophobic Interactions: The xanthine rings of this compound engage in π-π stacking interactions with the indole (B1671886) rings of two conserved tryptophan residues, Trp31 and Trp360, at the bottom of the active site.[1]

The following diagram illustrates the key binding interactions of this compound within the AMCase active site.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on AMCase.

In Vitro AMCase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on recombinant AMCase.

Materials:

-

Recombinant human or murine AMCase

-

4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (4-MU-chitotrioside) substrate

-

This compound

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 5.5)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of recombinant AMCase solution to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the 4-MU-chitotrioside substrate solution.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes at 37°C.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using a Lineweaver-Burk plot.

The following diagram outlines the workflow for the in vitro AMCase inhibition assay.

References

An In-depth Technical Guide to the Discovery and Synthesis of Bisdionin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdionin F has emerged as a significant small molecule inhibitor with noteworthy selectivity for acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in the pathophysiology of allergic inflammatory diseases such as asthma. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core concepts, experimental protocols, and key data associated with this compound. The document includes a summary of quantitative data, detailed methodologies for its synthesis and biological assays, and visualizations of the relevant pathways and workflows to facilitate a deeper comprehension of its scientific context and potential therapeutic applications.

Discovery and Rationale

This compound was developed through a rational design approach, building upon the scaffold of a related compound, Bisdionin C.[1] Bisdionin C, a symmetrical molecule composed of two xanthine (B1682287) rings connected by a three-methylene linker, was identified as a potent inhibitor of family 18 chitinases.[2] However, it exhibited limited selectivity between the two human chitinases: acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1).

The discovery of this compound stemmed from the observation that the N7-methyl group on one of the xanthine rings of Bisdionin C was not optimal for selective binding to the active site of AMCase.[3] By removing this methyl group, researchers aimed to enhance the inhibitor's interaction with the AMCase active site, thereby increasing its potency and selectivity. This structural modification led to the creation of this compound, which demonstrated a significant improvement in selectivity for AMCase over CHIT1.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic coupling of two purine-dione precursors, followed by a final deprotection step. The general synthetic strategy was first described by Allwood et al. (2007) and is based on the modification of the synthetic route for Bisdionin C.[1]

General Synthetic Scheme

The synthesis can be broadly divided into two key stages:

-

Alkylation: Coupling of a bromopropyl-substituted dimethyl-purine-dione with a protected methyl-purine-dione.

-

Deprotection: Removal of a protecting group to yield the final this compound product.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on literature descriptions.[1]

Step 1: Synthesis of Precursors

-

1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: This starting material can be synthesized from 3,7-dimethylxanthine through alkylation with 1,3-dibromopropane.

-

7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: This precursor is prepared by protecting the N7 position of 3-methylxanthine (B41622) with a 4-methoxybenzyl (PMB) group. This protection is crucial for directing the subsequent alkylation to the desired N1 position.

Step 2: Alkylation

-

To a solution of 7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in a suitable polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) to deprotonate the N1 position.

-

Add 1-(3-bromopropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to yield the crude protected this compound.

-

Purify the crude product by column chromatography.

Step 3: Deprotection

-

Dissolve the purified protected this compound in a strong acid (e.g., trifluoroacetic acid).

-

Stir the reaction mixture at room temperature for a specified period to cleave the 4-methoxybenzyl protecting group.

-

Remove the acid under reduced pressure.

-

Neutralize the residue with a base and purify the final product, this compound, by recrystallization or chromatography to obtain a white solid.

Characterization Data

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of the N7-methyl and PMB protecting groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Biological Activity and Evaluation

This compound's primary biological activity is the selective inhibition of AMCase. This has been demonstrated in both in vitro enzymatic assays and in vivo models of allergic inflammation.[3][4]

In Vitro AMCase Inhibition

Experimental Protocol: AMCase Inhibition Assay [4][5][6]

-

Enzyme Source: Recombinant human or mouse AMCase is expressed and purified from a suitable expression system (e.g., mammalian cells).

-

Substrate: A fluorogenic substrate, such as 4-methylumbelliferyl N,N′-diacetyl-β-D-chitobioside or 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose, is used.

-

Assay Buffer: A buffer with a pH optimal for AMCase activity (typically acidic, e.g., pH 4.5-5.5) is used.

-

Procedure: a. In a 96-well plate, add the assay buffer, the AMCase enzyme, and varying concentrations of this compound (or a vehicle control). b. Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm). The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve. c. To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic studies with varying substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk plots.[3]

In Vivo Efficacy in a Murine Model of Allergic Airway Inflammation

Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation [3]

-

Animals: Use a susceptible mouse strain, such as BALB/c mice.

-

Sensitization: a. On day 0 and day 7, sensitize the mice by intraperitoneal (i.p.) injection of ovalbumin emulsified in an adjuvant (e.g., alum).

-

Challenge: a. On subsequent days (e.g., days 14, 15, and 16), challenge the sensitized mice with an intranasal or aerosolized administration of ovalbumin to induce an allergic inflammatory response in the lungs.

-

Treatment: a. Administer this compound (or vehicle control) to the mice via a suitable route (e.g., oral gavage or i.p. injection) at a specific dose and schedule, typically before and/or during the challenge phase.

-

Endpoint Analysis (24-48 hours after the final challenge): a. Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining. b. Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation, mucus production, and airway remodeling. c. Lung Chitinase Activity: Homogenize lung tissue and measure the chitinase activity using the in vitro assay described above. d. Airway Hyperresponsiveness (AHR): Measure the airway response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursor, Bisdionin C.

Table 1: In Vitro Inhibitory Activity of Bisdionin Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Selectivity (over CHIT1) |

| This compound | hAMCase | 0.92[3] | 420 ± 10[3] | ~20-fold[3] |

| hCHIT1 | 17[3] | - | ||

| mAMCase | 2.2 ± 0.2[3] | - | ||

| Bisdionin C | hAMCase | 3.4[3] | - | ~1-fold |

| hCHIT1 | 8.3[3] | - |

Table 2: In Vivo Efficacy of this compound in OVA-Induced Allergic Airway Inflammation Model

| Treatment Group | Eosinophil Count in BAL Fluid (cells/mL) | Lung Chitinase Activity (relative units) |

| Vehicle Control | High | High |

| This compound | Significantly Reduced[3] | Significantly Reduced[3] |

Note: Specific quantitative values for in vivo studies can vary between experiments and are often presented as relative changes or statistical significance.

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for in vivo evaluation of this compound.

Signaling Pathway of AMCase Inhibition in Allergic Inflammation

Caption: Inhibition of AMCase by this compound.

Conclusion

This compound represents a successful example of rational drug design, leading to a selective and potent inhibitor of acidic mammalian chitinase. Its development has provided a valuable chemical tool for dissecting the role of AMCase in allergic inflammation and has highlighted the therapeutic potential of targeting this enzyme. The synthetic route, although requiring multiple steps, is well-defined and offers opportunities for further structural modifications to optimize pharmacokinetic and pharmacodynamic properties. The in vitro and in vivo data strongly support the continued investigation of this compound and its analogs as potential therapeutics for asthma and other inflammatory diseases characterized by elevated AMCase activity. This guide provides a foundational resource for researchers aiming to build upon the existing knowledge of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Bisdionin F: A Technical Guide to a Selective Acidic Mammalian Chitinase (AMCase) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acidic mammalian chitinase (B1577495) (AMCase), a family 18 glycosyl hydrolase, is a key enzyme implicated in the pathogenesis of allergic inflammation and asthma.[1][2] Its upregulation via the Interleukin-13 (IL-13) pathway in the lungs is a hallmark of Th2-driven inflammatory responses.[3] Consequently, inhibiting AMCase activity has emerged as a promising therapeutic strategy. However, the development of targeted therapies has been hampered by a lack of selective inhibitors, with many compounds also inhibiting chitotriosidase (CHIT1), a related enzyme involved in host defense.[1] This guide details the properties and applications of Bisdionin F, a rationally designed, competitive, and highly selective AMCase inhibitor. This compound serves as a critical chemical tool for dissecting the specific functions of AMCase in disease models and represents a valuable scaffold for future drug development.[1]

Mechanism of Action and Selectivity

This compound is a cell-permeable, competitive inhibitor of AMCase.[2][4][5][6] It was developed from a bisdionin scaffold, which consists of two linked caffeine (B1668208) molecules, utilizing the crystal structure of human AMCase (hAMCase) to optimize for selectivity.[1][2] Its design confers a 20-fold greater selectivity for hAMCase over human CHIT1 (hCHIT1), a significant improvement over less selective inhibitors like allosamidin (B1666888) and its predecessor, bisdionin C.[1][2] This selectivity is crucial for specifically probing the pathological roles of AMCase without confounding effects from CHIT1 inhibition.[1]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified through various enzymatic assays. The data, compared with the less selective bisdionin C, are summarized below.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity (over hCHIT1) |

| This compound | Human AMCase (hAMCase) | 0.92 [4][5][6][7] | 0.42 [4][5][6][7] | ~20-fold [1][2] |

| Murine AMCase (mAMCase) | 2.2 [2][4][5][6][7] | N/A | N/A | |

| Human CHIT1 (hCHIT1) | 17 [2] | N/A | N/A | |

| Bisdionin C | Human AMCase (hAMCase) | 3.4[2] | N/A | None |

| Human CHIT1 (hCHIT1) | 8.3[2] | N/A | None |

Experimental Protocols and Workflows

The efficacy of this compound has been validated in both in vitro and in vivo settings.

In Vitro AMCase Enzymatic Activity Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on recombinant AMCase.

Objective: To determine the IC50 and Ki values of this compound against AMCase.

Methodology:

-

Enzyme Source: Recombinant human or murine AMCase is expressed and purified, often from a cell-free supernatant of transfected COS-7 cells.[1][2]

-

Substrate: A fluorogenic chitin-like substrate, such as 4-methylumbelliferyl (4-MU)-β-D-N,N′,N″-triacetylchitotriose, is used.[1][3]

-

Reaction Setup: The recombinant AMCase is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer.[8][9] This pre-incubation typically lasts for 10-15 minutes at 37°C to allow for inhibitor binding.[1][9]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the 4-MU substrate to the enzyme-inhibitor mixture.[8]

-

Data Acquisition: The release of the fluorescent 4-methylumbelliferyl group is monitored over time using a microplate reader. The initial linear rate of the reaction (V₀) is calculated.[9]

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a suitable model. Ki values are determined using a competitive inhibition model.[3][10]

Caption: Workflow for the in vitro AMCase inhibition assay.

In Vivo Murine Model of Allergic Inflammation

This model assesses the therapeutic potential of this compound in a disease-relevant context.[1]

Objective: To evaluate the in vivo efficacy of this compound in reducing features of allergic airway inflammation.

Methodology:

-

Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal (i.p.) injection.[2]

-

Challenge: Following sensitization, mice are challenged with the same allergen directly into the airways (e.g., via nebulization or intranasal administration) to induce an inflammatory response.[2]

-

Inhibitor Administration: this compound is administered to a cohort of challenged mice, often via i.p. injection at a dose of 5 mg/kg.[4][5][6][7] A control group receives a vehicle solution.

-

Endpoint Analysis: After a set period, key inflammatory markers are assessed:

-

Lung Chitinase Activity: Total chitinase activity in lung tissue or bronchoalveolar lavage (BAL) fluid is measured.[1]

-

Cellular Infiltration: The number of eosinophils and neutrophils in the BAL fluid is quantified.[1]

-

Ventilatory Function: Airway hyperresponsiveness is measured to assess lung function.[1]

-

Signaling Pathway and Biological Effects

AMCase is a downstream effector in the Th2 inflammatory cascade. This compound's selective inhibition illuminates the specific contributions of this enzyme to the allergic response.

In an allergic response, exposure to an allergen promotes the release of cytokines like IL-13. IL-13 stimulates epithelial cells in the lung to produce AMCase.[3] Elevated AMCase activity is strongly associated with the recruitment of eosinophils, a key cell type in allergic inflammation.[1]

By inhibiting AMCase, this compound effectively reduces eosinophil influx into the lungs and improves ventilatory function in animal models of asthma.[1][5] Intriguingly, the selective inhibition of AMCase by this compound also revealed an unexpected effect: a significant increase in neutrophils in the lungs.[1] This neutrophilia was not observed with broader-spectrum chitinase inhibitors, suggesting that AMCase plays a previously unappreciated and complex role in regulating immune cell trafficking, and that CHIT1 activity may influence neutrophil levels.[1]

Caption: Role of AMCase in inflammation and the effects of this compound.

The selectivity of this compound is its defining characteristic, allowing for the decoupling of AMCase and CHIT1 functions.

Caption: Comparative selectivity of this compound versus non-selective inhibitors.

Conclusion

This compound is a potent and selective competitive inhibitor of acidic mammalian chitinase. Its development was a crucial step forward in understanding the specific role of AMCase in allergic diseases, distinguishing its function from that of CHIT1.[1] The discovery that selective AMCase inhibition leads to neutrophilia highlights the complexity of chitinase biology and underscores the importance of using highly specific tools in research.[1] this compound remains an indispensable asset for academic and industry researchers investigating the therapeutic potential of AMCase inhibition for asthma and other inflammatory conditions.

References

- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acidic Mammalian Chitinase Inhibitor, this compound The Acidic Mammalian Chitinase Inhibitor, this compound controls the biological activity of Acidic Mammalian Chitinase. | Sigma-Aldrich [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Acidic Mammalian Chitinase Inhibitor, this compound The Acidic Mammalian Chitinase Inhibitor, this compound controls the biological activity of Acidic Mammalian Chitinase. | Sigma-Aldrich [sigmaaldrich.com]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. benchchem.com [benchchem.com]

- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Bisdionin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain comprehensive pharmacokinetic and bioavailability data for Bisdionin F. This guide summarizes the available information on its mechanism of action and provides detailed, representative experimental protocols and analytical methodologies based on its chemical class and therapeutic target.

Introduction to this compound

This compound is a potent and selective inhibitor of acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in the pathophysiology of T-helper 2 (Th2) cell-mediated inflammatory diseases such as asthma.[1] It is a derivative of Bisdionin C and belongs to the xanthine (B1682287) class of compounds.[2][3][4] By competitively inhibiting AMCase, this compound has been shown to attenuate the primary features of allergic inflammation, including eosinophilia, in murine models.[1]

Quantitative Data

Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, half-life, and oral bioavailability, are not currently available in the public domain. However, its in vitro inhibitory activity has been characterized.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Enzyme | Value | Reference |

| IC50 | Human | AMCase | 0.92 µM | [1] |

| Ki | Human | AMCase | 420 ± 10 nM | [1] |

| Selectivity | Human | >20-fold over hCHIT1 | [1] |

Experimental Protocols

The following protocols describe a representative in vivo study for evaluating the efficacy of a compound like this compound in a relevant disease model and a plausible analytical method for its quantification.

In Vivo Efficacy Assessment in an Ovalbumin-Induced Allergic Airway Inflammation Mouse Model

This protocol outlines a common method to induce and assess allergic airway inflammation in mice, a model in which AMCase inhibitors have been evaluated.

Workflow for In Vivo Efficacy Study

Caption: Workflow of an OVA-induced allergic airway inflammation mouse model.

Methodology:

-

Animals: Female BALB/c mice, 6-8 weeks old, are commonly used.

-

Sensitization:

-

On day 0, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of saline.

-

On day 7, a booster injection is administered using the same protocol.

-

-

Challenge and Treatment:

-

From day 14 to day 21, mice are challenged daily via intranasal administration or aerosol exposure to OVA (e.g., 1% in saline for 30 minutes).

-

This compound or a vehicle control is administered at a predetermined dose and route (e.g., oral gavage, i.p. injection) 1 hour prior to each OVA challenge.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The BAL fluid is collected to determine total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).

-

Lung Histology: Lungs are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

-

Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of relevant genes (e.g., AMCase, chemokines) by quantitative real-time PCR (qPCR).

-

Quantification of this compound in Biological Samples by LC-MS/MS

As this compound is a xanthine derivative, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is appropriate for its quantification in plasma, serum, or tissue homogenates.

Methodology:

-

Sample Preparation:

-

Plasma/Serum: To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or another xanthine derivative like caffeine-d3).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be determined through initial infusion and optimization experiments.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of this compound into the corresponding blank biological matrix.

-

Process the calibration standards and quality control samples alongside the unknown samples.

-

Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the activity of AMCase, which is a key mediator in the Th2 inflammatory pathway, particularly downstream of Interleukin-13 (IL-13).

AMCase Signaling Pathway in Allergic Inflammation

Caption: IL-13-mediated induction of AMCase in Th2-driven inflammation.

In allergic asthma, exposure to allergens leads to the activation of Th2 cells, which produce IL-13.[5][6] IL-13 then stimulates airway epithelial cells and macrophages to upregulate and secrete AMCase.[5][6][7] AMCase contributes to the inflammatory cascade, leading to eosinophilia, mucus production, and airway hyperresponsiveness.[1] this compound, by inhibiting AMCase, disrupts this pathway and ameliorates the inflammatory response.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Acidic Mammalian Chitinase and the Eye: Implications for Ocular Inflammatory Diseases [frontiersin.org]

- 7. Acidic Mammalian Chitinase Regulates Epithelial Cell via a Chitinolytic-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bisdionin F in Th2-Driven Inflammatory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Th2-driven inflammatory conditions, such as allergic asthma and atopic dermatitis, are characterized by the overproduction of type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] This immune response orchestrates the recruitment and activation of eosinophils, mast cells, and basophils, leading to chronic inflammation, tissue remodeling, and clinical symptoms.[3] A key enzyme implicated in the pathogenesis of these conditions is Acidic Mammalian Chitinase (B1577495) (AMCase), which is upregulated in the lungs during allergic inflammation.[4][5] AMCase, a member of the glycoside hydrolase family 18, is believed to play a crucial role in amplifying the Th2 immune response.[4] Consequently, inhibiting its enzymatic activity has emerged as a promising therapeutic strategy.[5][6][7]

Bisdionin F is a novel, rationally designed small molecule that acts as a potent and selective competitive inhibitor of AMCase.[5][8] Developed from a dicaffeine scaffold, it demonstrates significant efficacy in preclinical models of allergic airway inflammation, making it a valuable tool for dissecting the functions of AMCase and a potential lead compound for therapeutic development.[5][9] This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its role in Th2-driven inflammation.

Mechanism of Action: Selective AMCase Inhibition

This compound functions as a competitive inhibitor of AMCase, binding to the enzyme's active site.[4][8] Its design was guided by the crystal structure of AMCase, allowing for modifications from its parent compound, Bisdionin C, that enhance both potency and selectivity.[8] A key feature of this compound is its approximately 20-fold greater selectivity for human AMCase (hAMCase) over the closely related human chitotriosidase (hCHIT1).[4][5] This selectivity is crucial, as non-specific chitinase inhibitors like allosamidin (B1666888) can produce confounding results.[5] The improved inhibition is attributed to an additional hydrogen bond formed within the hAMCase active site.[8]

By inhibiting AMCase, this compound effectively attenuates a key mediator of the Th2 inflammatory cascade. AMCase is understood to be an essential component of mucosal immunity that induces and amplifies type 2 immune responses during allergic inflammation in the lungs.[4] Its inhibition leads to a reduction in the downstream hallmarks of allergic inflammation.

Signaling Pathways and Biological Effects

The therapeutic effects of this compound in Th2-driven inflammation are primarily mediated through the inhibition of AMCase, which interrupts the inflammatory cascade. The established Th2 signaling pathway, which this compound indirectly modulates, is initiated by cytokines like IL-4 and IL-13.

-

IL-4/IL-13 Signaling: These cytokines, central to Th2 responses, signal through their receptors to activate the Janus kinase (JAK) family of enzymes.[10][11]

-

STAT6 Activation: Activated JAKs then phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6).[10][12][13]

-

Th2 Differentiation and Effector Function: Activated STAT6 translocates to the nucleus, where it acts as a master transcription factor to promote the expression of Th2-associated genes, including GATA-3. This leads to Th2 cell differentiation and the production of more IL-4, IL-5, and IL-13, creating a positive feedback loop.[14]

-

Inflammatory Cell Recruitment: IL-5 is a key cytokine responsible for the recruitment, activation, and survival of eosinophils, a hallmark of allergic inflammation.[1][2]

AMCase activity is strongly associated with and induced by this Th2 environment. By inhibiting AMCase, this compound disrupts this environment, leading to a significant reduction in eosinophil influx into the lungs and an improvement in ventilatory function in animal models of asthma.[4][5]

Interestingly, the selective inhibition of AMCase by this compound has also revealed unexpected biological effects, most notably a dramatic increase in neutrophils in the lungs.[5] This finding suggests that AMCase plays a more complex role in regulating airway inflammation than previously understood and highlights the importance of using selective inhibitors to dissect the functions of individual chitinases.[5]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been quantified through both in vitro enzymatic assays and in vivo studies using a murine model of allergic inflammation.

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the inhibitory concentration (IC50) and inhibitory constant (Ki) of this compound against human and mouse AMCase, demonstrating its potency and selectivity over hCHIT1.

| Enzyme Target | Parameter | Value | Reference |

| Human AMCase (hAMCase) | Ki | 420 ± 10 nM | [4] |

| Human AMCase (hAMCase) | IC50 | 0.92 µM | [8] |

| Human Chitotriosidase (hCHIT1) | IC50 | 17 µM | [4] |

| Mouse AMCase (mAMCase) | IC50 | 2.2 ± 0.2 µM | [4][5] |

Data highlights the ~20-fold selectivity for hAMCase over hCHIT1.

Table 2: In Vivo Efficacy of this compound in an OVA-Induced Asthma Model

This table presents the key findings from a murine model of ovalbumin (OVA)-induced allergic airway inflammation following treatment with this compound.

| Parameter Measured | Treatment Group | Outcome | Significance | Reference |

| Lung Chitinase Activity | This compound (5 mg/kg) | Attenuated activity | - | [5] |

| Total Airway Infiltrates (BALF) | This compound | Significantly reduced | p < 0.01 | [5] |

| Eosinophils (BALF) | This compound | Significantly reduced | - | [4][5] |

| Lymphocytes (BALF) | This compound | Reduced | - | [5] |

| Neutrophils (BALF) | This compound | Dramatic and unexpected increase | - | [5] |

| Ventilatory Function | This compound | Improved | - | [4][5] |

BALF: Bronchoalveolar Lavage Fluid

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro AMCase Inhibition Assay

This protocol is used to determine the IC50 and Ki values of this compound against recombinant AMCase.

-

Enzyme Source: Recombinant human or mouse AMCase expressed in a suitable cell line (e.g., COS-7 cells).[4][5]

-

Substrate: A fluorescent chitin-derived substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside).

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.

-

Procedure:

-

Recombinant AMCase is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C.[4][5]

-

The enzymatic reaction is initiated by adding the fluorescent substrate.

-

The reaction proceeds for a set time at 37°C and is then stopped (e.g., by adding a high pH buffer).

-

Fluorescence is measured using a plate reader at the appropriate excitation/emission wavelengths.

-

Data is analyzed to calculate the concentration of inhibitor that causes 50% inhibition (IC50). For determining the mode of inhibition (competitive) and the Ki value, the assay is repeated with varying substrate concentrations and analyzed using Lineweaver-Burk plots.[8]

-

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Murine Model

This is a well-established in vivo model used to mimic the Th2-driven inflammation seen in allergic asthma.[4][5][15][16][17]

-

Animals: BALB/c mice are commonly used as they are known to mount strong Th2 responses.[15]

-

Sensitization:

-

On day 0 and day 7, mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (e.g., 20 µg) emulsified in an adjuvant like aluminum hydroxide (B78521) (Alum).[18]

-

-

Challenge:

-

Treatment:

-

This compound (e.g., 5 mg/kg) or a vehicle control is administered to the mice, typically via i.p. injection, prior to each OVA challenge.[5]

-

-

Analysis (24-48 hours after final challenge):

-

Airway Hyperresponsiveness: Measured using techniques like whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor like methacholine.[15]

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid (BALF). Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on the collected fluid.[5]

-

Histology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess inflammatory cell infiltration and mucus production.[16]

-

Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung homogenates are measured by ELISA.[17]

-

Chitinase Activity: Lung homogenates are assayed for chitinase activity as described in the in vitro protocol.[5]

-

Conclusion and Future Directions

This compound is a powerful chemical probe that has been instrumental in confirming the role of AMCase in Th2-driven inflammatory conditions. Its selectivity allows for a more precise understanding of AMCase function compared to broader-spectrum inhibitors.[5] In preclinical models of allergic asthma, this compound effectively reduces key features of the disease, including eosinophilic inflammation and airway hyperresponsiveness.[4][5]

However, the discovery that selective AMCase inhibition leads to neutrophilia underscores the complexity of chitinase biology in the immune system and suggests that AMCase may have roles beyond simply promoting a Th2 response.[5] For drug development professionals, while the dicaffeine scaffold of this compound is synthetically accessible, further optimization would be required to enhance its pharmacokinetic profile and eliminate off-target effects for potential clinical use.[5][9] Future research should focus on elucidating the mechanism behind the observed neutrophilia and further exploring the therapeutic potential of targeting AMCase in a range of Th2-mediated diseases.

References

- 1. [Inflammatory cytokines (IL-4, IL-5 and IL-13)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisdionin C-a rationally designed, submicromolar inhibitor of family 18 chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT6 signaling pathway activated by the cytokines IL-4 and IL-13 induces expression of the Epstein-Barr virus-encoded protein LMP-1 in absence of EBNA-2: implications for the type II EBV latent gene expression in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. STAT6 and Furin Are Successive Triggers for the Production of TGFβ by T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Scutellarin Alleviates Ovalbumin-Induced Airway Remodeling in Mice and TGF-β-Induced Pro-fibrotic Phenotype in Human Bronchial Epithelial Cells via MAPK and Smad2/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Naringin Protects Ovalbumin-Induced Airway Inflammation in a Mouse Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. veterinaryworld.org [veterinaryworld.org]

Unveiling the Precision of a Selective Inhibitor: The Molecular Basis of Bisdionin F's Selectivity for Acidic Mammalian Chitinase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bisdionin F has emerged as a significant chemical probe for elucidating the physiological and pathological roles of acidic mammalian chitinase (B1577495) (AMCase). Its notable selectivity for AMCase over the structurally similar chitotriosidase (CHIT1) makes it a valuable tool in the study of Th2-mediated inflammatory diseases, such as asthma. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways and experimental workflows.

Molecular Basis of Selectivity

The selectivity of this compound for AMCase is a testament to the power of structure-guided drug design. The journey to this compound began with its precursor, Bisdionin C, a compound that inhibits both hAMCase and hCHIT1 in the micromolar range with no significant selectivity. The key structural modification that confers a 20-fold selectivity for AMCase is the demethylation at the N7 position of one of the xanthine (B1682287) rings.[1][2]

X-ray crystallography of the hAMCase-Bisdionin F complex reveals that this N7-demethylation allows for a critical hydrogen bond to form with the side chain of Asp138, which adopts an "up" conformation.[2][3] This interaction also favorably positions the inhibitor to interact with the catalytic acid, Glu140.[2][3] In contrast, the N7-methyl group in Bisdionin C causes an unfavorable conformational change in Asp138, hindering optimal binding.[4] This subtle yet crucial difference in interaction within the active site is the primary determinant of this compound's selectivity. The methylxanthine units of this compound stack upon the indole (B1671886) groups of Trp31 and Trp360 within the active site, further stabilizing the complex.[3]

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been quantified through various enzymatic assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for human and mouse AMCase, as well as human CHIT1.

| Compound | Target Enzyme | Ki (nM) | Reference |

| This compound | Human AMCase (hAMCase) | 420 ± 10 | [5] |

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | Human AMCase (hAMCase) | 0.92 | [3] |

| This compound | Mouse AMCase (mAMCase) | 2.2 ± 0.2 | [5] |

| This compound | Human CHIT1 (hCHIT1) | 17 | [1][2] |

| Bisdionin C | Human AMCase (hAMCase) | 3.4 | [3] |

| Bisdionin C | Human CHIT1 (hCHIT1) | 8.3 | [3] |

Experimental Protocols

AMCase Inhibition Assay (Fluorometric)

This protocol describes a method for determining the inhibitory activity of compounds against AMCase using a fluorogenic substrate.

Materials:

-

Recombinant human or mouse AMCase

-

This compound (or other test inhibitors)

-

4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose (4-MU-chitotriose) substrate

-

Assay Buffer: Phosphate-Citrate Buffer (pH 5.2)

-

Stop Buffer: Glycine-NaOH buffer (pH 10.6)

-

DMSO (for dissolving compounds)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

-

In a 96-well plate, add the test inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add recombinant AMCase to each well (except the no-enzyme control) and incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the 4-MU-chitotriose substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Terminate the reaction by adding the Stop Buffer to each well.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis. Ki values can be determined using a competitive inhibition model.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in a Murine Model

This protocol outlines the induction of an allergic airway inflammation model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

This compound

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., ketamine/xylazine mixture)

Procedure:

-

Sensitization:

-

Challenge:

-

Inhibitor Treatment:

-

Assessment of Airway Inflammation (24 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving a known volume of PBS into the lungs.

-

Cellular Analysis: Centrifuge the BAL fluid and resuspend the cell pellet. Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.

-

Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus production.

-

Chitinase Activity in Lung Homogenates: Homogenize lung tissue and measure chitinase activity using the fluorometric assay described above.

-

Signaling Pathways and Experimental Workflows

Th2-Mediated Allergic Inflammation and the Role of AMCase

AMCase plays a significant role in the Th2-mediated inflammatory cascade that characterizes allergic asthma. The cytokine Interleukin-13 (IL-13), a hallmark of the Th2 response, potently induces the expression of AMCase in airway epithelial cells and macrophages.[7][8] AMCase, in turn, is believed to contribute to the inflammatory response and airway hyperresponsiveness.[8] Inhibition of AMCase by this compound has been shown to ameliorate these effects.[1][2]

References

- 1. Enzymatic Method for Determining Amylase Activity (Amylase Activity Assay) [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | T-helper cells and their cytokines in pathogenesis and treatment of asthma [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The role of IL-13 and its receptor in allergy and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interleukin-13 Signaling and Its Role in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Selectivity of Bisdionin F: A Technical Guide to its Preferential Inhibition of Acidic Mammalian Chitinase (AMCase)

For Immediate Release

This technical guide provides an in-depth analysis of Bisdionin F, a selective inhibitor of Acidic Mammalian Chitinase (AMCase) over chitotriosidase-1 (CHIT1). Designed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental protocols, and the underlying structural basis for this compound's selectivity, offering valuable insights for the development of targeted therapeutics for inflammatory and allergic diseases.

Introduction

Acidic Mammalian Chitinase (AMCase) and chitotriosidase-1 (CHIT1) are the two active chitinases in mammals, belonging to the glycoside hydrolase family 18. While both enzymes hydrolyze chitin, they exhibit distinct expression patterns and are implicated in different physiological and pathological processes. AMCase is predominantly associated with type 2 inflammatory responses, such as asthma and allergic inflammation. In contrast, CHIT1 is mainly produced by activated macrophages and is considered to play a role in innate immunity against chitin-containing pathogens. The structural similarity between AMCase and CHIT1 presents a significant challenge in developing selective inhibitors. This compound, a rationally designed small molecule, has emerged as a valuable tool for dissecting the specific roles of AMCase due to its significant selectivity over CHIT1.[1][2] This guide explores the key attributes of this compound that contribute to its preferential inhibition of AMCase.

Quantitative Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound against both human and murine AMCase and CHIT1 have been quantitatively determined through enzymatic assays. The data, summarized in the tables below, clearly demonstrates the preferential inhibition of AMCase.

Table 1: Inhibitory Activity of this compound against Human AMCase and CHIT1

| Parameter | Human AMCase (hAMCase) | Human CHIT1 (hCHIT1) | Selectivity (hCHIT1/hAMCase) |

| IC50 | 0.92 µM[2][3][4] | 17 µM[1] | ~20-fold[1][2][3][4] |

| Ki | 420 nM (0.42 µM)[1][3] | Not Reported | - |

Table 2: Inhibitory Activity of this compound against Murine AMCase

| Parameter | Murine AMCase (mAMCase) |

| IC50 | 2.2 µM[1][3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Mechanism of Selective Inhibition

This compound acts as a competitive inhibitor of AMCase, meaning it binds to the active site of the enzyme, thereby preventing the substrate from binding.[1] The selectivity of this compound for AMCase over CHIT1 is attributed to a key structural difference between the two enzymes.

The rational design of this compound involved the demethylation of its precursor, Bisdionin C, at the N7 position of one of the xanthine (B1682287) rings.[5][6] This modification allows for a crucial hydrogen bond to form between the N7 atom of this compound and the side chain of Aspartate 138 (Asp138) in the active site of hAMCase.[1][5] In CHIT1, the corresponding residue is an Arginine (Arg269), which does not favor a similar interaction.[2] This specific interaction with Asp138 in AMCase significantly enhances the binding affinity and inhibitory potency of this compound for AMCase, leading to its 20-fold selectivity.

Figure 1: Simplified diagram illustrating the basis of this compound's selectivity for AMCase over CHIT1.

Experimental Protocols

The determination of the inhibitory activity of this compound against AMCase and CHIT1 is performed using a fluorometric enzyme inhibition assay. The following protocol is a generalized procedure based on standard methods.

Materials and Reagents

-

Recombinant human AMCase and CHIT1 enzymes

-

This compound

-

4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose (4-MU-chitotriose) substrate

-

Assay Buffer (e.g., 50 mM sodium citrate/phosphate buffer, pH 5.0 for AMCase; pH can be adjusted for CHIT1)

-

Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

-

Incubator set to 37°C

Experimental Workflow

Figure 2: General workflow for the fluorometric enzyme inhibition assay.

Detailed Assay Procedure

-

Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.

-

Prepare Reagents: Prepare working solutions of the enzyme (AMCase or CHIT1) and the 4-MU-chitotriose substrate in the appropriate Assay Buffer.

-

Assay Plate Setup:

-

To each well of a 96-well black microplate, add the Assay Buffer.

-

Add a small volume (e.g., 1-2 µL) of the this compound dilutions to the sample wells.

-

Add the same volume of DMSO to the control (no inhibitor) and blank (no enzyme) wells.

-

Add the enzyme solution to all wells except for the blank wells. Add Assay Buffer to the blank wells instead.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow for the binding of this compound to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the 4-MU-chitotriose substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the Stop Solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

Data Analysis:

-

Subtract the fluorescence reading of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Conclusion

This compound stands out as a potent and selective inhibitor of AMCase, with a clear structural and mechanistic basis for its preference over CHIT1. The approximately 20-fold selectivity, driven by a specific hydrogen bonding interaction with Asp138 in the AMCase active site, makes it an invaluable chemical probe for elucidating the distinct biological functions of AMCase in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to reliably assess the inhibitory activity of this compound and other potential AMCase inhibitors, thereby facilitating the development of novel therapeutics for AMCase-driven pathologies such as asthma and allergic inflammation.

References

- 1. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Chitinase assays with fluorogenic substrates [bio-protocol.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Molecular Docking Simulations of Bisdionin F Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdionin F, a potent and selective inhibitor of Acidic Mammalian Chitinase (AMCase), has emerged as a valuable tool in the study of inflammatory and allergic diseases. Understanding the molecular interactions that govern its binding to the AMCase active site is crucial for the rational design of next-generation inhibitors with improved therapeutic profiles. This technical guide provides a comprehensive overview of the molecular docking simulations of this compound binding to AMCase, detailing experimental protocols, summarizing key quantitative data, and visualizing the intricate molecular interactions and associated workflows.

Introduction

Acidic Mammalian Chitinase (AMCase) is a key enzyme implicated in the pathogenesis of various inflammatory conditions, including asthma and allergic inflammation.[1] Its inhibition represents a promising therapeutic strategy. This compound, a derivative of a dicaffeine scaffold, has demonstrated high selectivity and potency against AMCase.[1][2][3] Molecular docking simulations provide invaluable insights into the binding mode of this compound, elucidating the specific interactions that contribute to its inhibitory activity. This guide serves as a technical resource for researchers engaged in the study of AMCase inhibition and the application of computational methods in drug discovery.

Quantitative Binding Data

The inhibitory potency of this compound against AMCase has been quantified through various biochemical assays. The following table summarizes the key binding affinity data.

| Parameter | Value | Target Enzyme | Reference |

| IC50 | 0.92 µM | Human AMCase (hAMCase) | [3] |

| Ki | 420 ± 10 nM | Human AMCase (hAMCase) | [2][3] |

| IC50 | 2.2 ± 0.2 µM | Mouse AMCase (mAMCase) | [1] |

| Selectivity | ~20-fold over hCHIT1 | Human AMCase (hAMCase) | [3] |

Molecular Docking Experimental Protocol

This section outlines a detailed protocol for performing molecular docking simulations of this compound with AMCase. The protocol is based on established methodologies for natural product docking and specific information derived from studies on this compound.[2][3]

Software and Resources

-

Molecular Docking Software: AutoDock Vina

-

Molecular Visualization Software: PyMOL or UCSF Chimera

-

Protein Data Bank (PDB) ID for hAMCase-Bisdionin F complex: 2YBU

-

Ligand Structure: The 3D structure of this compound can be extracted from the PDB entry 2YBU or generated from its chemical structure.

Protein Preparation

-

Obtain the Protein Structure: Download the crystal structure of human AMCase in complex with this compound (PDB ID: 2YBU) from the Protein Data Bank.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands other than this compound.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges using the Gasteiger charging method.

-

Save the processed protein structure in PDBQT format.

-

Ligand Preparation

-

Obtain the Ligand Structure: Extract the this compound molecule from the 2YBU PDB file.

-

Ligand Optimization:

-

Add hydrogen atoms to the ligand.

-

Assign Gasteiger charges.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in PDBQT format.

-

Docking Simulation

-

Grid Box Definition:

-

Define a grid box that encompasses the entire active site of AMCase. The center of the grid should be the geometric center of the bound this compound in the crystal structure.

-

The dimensions of the grid box should be sufficiently large to allow for translational and rotational movement of the ligand (e.g., 60 x 60 x 60 Å).

-

-

Docking Parameters:

-

Utilize the AutoDock Vina wizard within your chosen molecular modeling software.

-

Set the exhaustiveness of the search to a value that ensures a thorough exploration of the conformational space (e.g., 8 or higher).

-

The number of binding modes to be generated can be set to 10 to analyze the top-ranked poses.

-

-

Execution: Run the molecular docking simulation.

Analysis of Results

-

Binding Affinity: The output will provide the binding affinity of each predicted pose in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

-

Interaction Analysis:

-

Visualize the docked poses of this compound within the AMCase active site using PyMOL or Chimera.

-

Identify and analyze the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

The key interacting residues in the active site of hAMCase for this compound binding include Asp138, Glu140, Asp213, Trp99, and Trp218.[2][4]

-

Visualization of Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking simulation.

Caption: A generalized workflow for molecular docking simulations.

This compound Binding Interaction Diagram

The following diagram conceptualizes the key interactions between this compound and the AMCase active site.

Caption: Key interactions between this compound and AMCase residues.

Conclusion

Molecular docking simulations are a powerful tool for elucidating the binding mechanisms of inhibitors like this compound to their protein targets. The detailed protocol and data presented in this guide provide a solid foundation for researchers to conduct their own in silico investigations of AMCase-inhibitor interactions. A thorough understanding of these interactions at the molecular level is paramount for the structure-based design of novel and more effective therapeutic agents for a range of inflammatory diseases.

References

- 1. Analyzing Airway Inflammation with Chemical Biology: Dissection of Acidic Mammalian Chitinase Function with a Selective Drug-like Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Profile of Bisdionin F: A Selective Inhibitor of Acidic Mammalian Chitinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdionin F is a potent and selective competitive inhibitor of acidic mammalian chitinase (B1577495) (AMCase), an enzyme implicated in the pathogenesis of Th2-mediated inflammatory diseases such as asthma. Understanding the kinetic parameters of this inhibition is crucial for its development as a therapeutic agent and its use as a chemical probe to elucidate the biological functions of AMCase. This guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, including detailed experimental protocols, quantitative data, and visual representations of associated pathways and workflows.

Quantitative Inhibition Data

The inhibitory activity of this compound against human acidic mammalian chitinase (hAMCase) and human chitotriosidase (hCHIT1) has been quantified to determine its potency and selectivity. The data consistently demonstrates that this compound is a selective inhibitor of hAMCase.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Selectivity (over hCHIT1) |

| This compound | hAMCase | 420 ± 10 nM[1] | 0.92 µM | ~20-fold |

| This compound | hCHIT1 | - | 17 µM | - |

| This compound | mAMCase | - | 2.2 ± 0.2 µM[2] | - |

Table 1: Summary of quantitative data for the inhibition of chitinases by this compound.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of AMCase.[1] This mode of inhibition signifies that this compound and the natural substrate compete for binding to the active site of the enzyme. The structural design of this compound, based on a dicaffeine scaffold, allows it to interact with key residues within the AMCase active site, thereby preventing the substrate from binding and being hydrolyzed.

Experimental Protocols

The following section details a representative protocol for determining the enzymatic inhibition kinetics of this compound against AMCase.

Materials and Reagents

-

Enzyme: Recombinant human Acidic Mammalian Chitinase (hAMCase).

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.